molecular formula C12H14N2 B112847 2,3,4,9-tetrahydro-1H-carbazol-3-amine CAS No. 61894-99-3

2,3,4,9-tetrahydro-1H-carbazol-3-amine

Cat. No. B112847
CAS RN: 61894-99-3
M. Wt: 186.25 g/mol
InChI Key: UFRCIKMHUAOIAT-UHFFFAOYSA-N
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Description

2,3,4,9-Tetrahydro-1H-carbazol-3-amine is a chemical compound with the molecular formula C12H14N2 . It has a molecular weight of 186.26 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of 2,3,4,9-tetrahydro-1H-carbazol-3-amine and its derivatives has been explored in various studies . One approach involves the oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles to obtain 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones, depending on the nature of the selected oxidant .


Molecular Structure Analysis

The InChI code for 2,3,4,9-tetrahydro-1H-carbazol-3-amine is 1S/C12H14N2/c13-8-5-6-12-10 (7-8)9-3-1-2-4-11 (9)14-12/h1-4,8,14H,5-7,13H2 . This code provides a standard way to encode the molecular structure using text.


Chemical Reactions Analysis

The chemical reactions involving 2,3,4,9-tetrahydro-1H-carbazol-3-amine are influenced by various factors such as the type of substrate, the nature of the oxidant, the solvent used, and the concentration of reactants . In the case of benzo-fused tetrahydrocarbazoles, the main direction of the process was complete aromatization of the polycyclic system .


Physical And Chemical Properties Analysis

2,3,4,9-tetrahydro-1H-carbazol-3-amine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Antibacterial Applications

2,3,4,9-Tetrahydro-1H-carbazol-3-amine: has been studied for its antibacterial properties. The compound’s structure allows it to interact with bacterial cell membranes or inhibit enzymes crucial for bacterial survival .

Antifungal Activity

This compound also exhibits antifungal activity, making it a potential candidate for treating fungal infections. Its efficacy against various fungal strains is a subject of ongoing research .

Anticancer Potential

Research has indicated that 3-AMINO-1,2,3,4-TETRAHYDROCARBAZOL may have anticancer properties. It could work by inhibiting cancer cell growth or inducing apoptosis in tumor cells .

Hypoglycemic and Hypolipidemic Effects

The compound has shown promise in lowering blood sugar and lipid levels, suggesting its use in managing diabetes and hyperlipidemia .

Synthesis of Carbazolones

2,3,4,9-Tetrahydro-1H-carbazol-3-amine: is used in the synthesis of carbazolones, which are valuable intermediates in pharmaceutical chemistry. These intermediates can be further functionalized to create a variety of biologically active molecules .

Green Chemistry Applications

The compound is involved in green chemistry approaches for synthesizing heterocyclic compounds. It serves as a starting material in catalyzed reactions that are more environmentally friendly due to milder conditions and less waste .

Safety And Hazards

The safety information for 2,3,4,9-tetrahydro-1H-carbazol-3-amine includes several hazard statements: H302-H315-H319-H332-H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

The future directions for the study of 2,3,4,9-tetrahydro-1H-carbazol-3-amine and its derivatives could involve further exploration of their synthesis, chemical reactions, and biological activities. For instance, the structure-activity relationships of this scaffold could be investigated by focusing on A-ring substitution, B-ring deconstruction to provide N-arylated amino acid derivatives, and C-ring elimination to give 2-ethylamino substituted indoles .

properties

IUPAC Name

2,3,4,9-tetrahydro-1H-carbazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-4,8,14H,5-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRCIKMHUAOIAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30494195
Record name 2,3,4,9-Tetrahydro-1H-carbazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30494195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,9-tetrahydro-1H-carbazol-3-amine

CAS RN

61894-99-3
Record name 2,3,4,9-Tetrahydro-1H-carbazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30494195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
E Busto, RC Simon, B Grischek… - Advanced Synthesis …, 2014 - Wiley Online Library
Starting from an adequate ketone precursor previous reports required three steps for the preparation of (R)‐2,3,4,9‐tetrahydro‐1H‐carbazol‐3‐amine, a key intermediate for the …
Number of citations: 45 onlinelibrary.wiley.com
E Busto, V Gotor-Fernández… - The Journal of Organic …, 2012 - ACS Publications
A chemoenzymatic asymmetric route for the preparation of enantiopure (R)-ramatroban has been developed for the first time. The action of lipases and oxidoreductases has been …
Number of citations: 57 pubs.acs.org
BE Busto García, RC Simon, B Grischek… - Advanced Synthesis …, 2014 - digibuo.uniovi.es
Starting from an adequate ketone precursor previous reports required three step for the preparation of (R)-2, 3, 4, 9-tetrahydro-1H-carbazol-3-amine, a key intermediate for the synthesis …
Number of citations: 2 digibuo.uniovi.es
M Witkowska - 2021 - mostwiedzy.pl
Doctoral dissertation is divided into three main parts: introduction, results and discussion and experimental. The introduction is divided into four main parts which describe: 5-…
Number of citations: 0 mostwiedzy.pl
F Benny, S Kumar, J Jayan… - Archiv der …, 2023 - Wiley Online Library
As flavin adenine dinucleotide (FAD)‐dependent enzymes, monoamine oxidases (MAOs) catalyze the oxidative deamination of various endogenous and exogenous amines. MAO‐A …
Number of citations: 3 onlinelibrary.wiley.com
D Zhu - 2021 - books.google.com
Chemo-Enzymatic Cascade Reactions A groundbreaking book focusing on chemo-enzymatic cascade transformations Chemo-Enzymatic Cascade Reactions offers a unique book that …
Number of citations: 1 books.google.com
E Busto, RC Simon, N Richter, W Kroutil - Green Biocatalysis, 2016 - Wiley Online Library
This chapter provides an overview on biocatalytic methods for the preparation of chiral amines. The focus is set on three types of enzymes—namely, ω‐transaminases (ω‐TAs), amine …
Number of citations: 6 onlinelibrary.wiley.com
IA Khan, AK Saxena - The Journal of Organic Chemistry, 2013 - ACS Publications
A mild step and atom-economical nonepimerizing chemo- and enantioselective N-alkylating procedure has been developed via oxidation/imine–iminium formation/reduction cascade …
Number of citations: 33 pubs.acs.org
I Slabu, JL Galman, RC Lloyd, NJ Turner - ACS Catalysis, 2017 - ACS Publications
Transaminases have attracted considerable interest in their use as biocatalysts for the synthesis of compounds containing chiral amine units, which are widespread within the …
Number of citations: 261 pubs.acs.org
M López-Iglesias, D Méndez-Sánchez… - Current Organic …, 2016 - ingentaconnect.com
Industrial chemical companies have taken advantage of enzymes for the production of pharmaceuticals by means of nonselective and selective transformations. This review covers …
Number of citations: 4 www.ingentaconnect.com

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